N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide
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Overview
Description
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide is a useful research compound. Its molecular formula is C16H21N7O2 and its molecular weight is 343.391. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide belongs to a group of compounds that have been synthesized for potential therapeutic applications. These compounds have shown promising activities in various biological assays, indicating their relevance in drug discovery and chemical biology research.
Antimicrobial Activity : Compounds with similar structures have been synthesized and evaluated for their antimicrobial activities, showing variable and modest activity against investigated strains of bacteria and fungi. This underscores the potential of these compounds in addressing microbial resistance (Patel, Agravat, & Shaikh, 2011).
Anti-inflammatory and Analgesic Properties : Research into novel heterocyclic compounds derived from similar structures has highlighted their potential as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities. These findings are crucial for developing new therapeutic agents for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Role in Enzyme Inhibition : The compound has also been investigated for its role in enzyme inhibition, specifically targeting soluble epoxide hydrolase (sEH). Inhibitors of sEH have been identified from high-throughput screening, showcasing the chemical's relevance in exploring new therapeutic avenues for diseases associated with enzyme dysregulation (Thalji et al., 2013).
Neuropharmacological Applications : Analogues of this compound have been explored as selective serotonin 5-HT1A receptor antagonists, indicating potential applications in studying mood disorders and developing treatments for neuropsychiatric conditions (García et al., 2014).
Mechanism of Action
Target of Action
The primary target of the compound N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide is the Polycomb Repressive Complex 2 (PRC2) . PRC2 plays a major role in transcriptional silencing, in part by installing methylation marks on lysine 27 of histone 3 . EZH2, the catalytic engine of the PRC2 complex, is a key candidate oncology target for pharmacological intervention .
Mode of Action
This compound acts as a potent and selective inhibitor of EZH2 . It binds to the EZH2 enzyme, inhibiting its function and preventing the methylation of histone 3 .
Biochemical Pathways
The inhibition of EZH2 by this compound affects the PRC2 pathway . This results in the disruption of transcriptional silencing, which can lead to changes in gene expression .
Pharmacokinetics
It has been shown to demonstrate robust antitumor effects in a karpas-422 xenograft model when dosed at 160 mg/kg bid .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of transcriptional silencing and changes in gene expression . This can lead to the death of cancer cells, demonstrating its potential as an oncology treatment .
Properties
IUPAC Name |
N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O2/c1-11-8-18-12(9-17-11)14(24)19-10-13-20-15(22-16(21-13)25-2)23-6-4-3-5-7-23/h8-9H,3-7,10H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPNXYKPWKEKIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.